molecular formula C16H20N4O3S B2513077 N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 923195-76-0

N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2513077
CAS No.: 923195-76-0
M. Wt: 348.42
InChI Key: JKBPWSIVWHARSK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
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Biological Activity

N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known by its CAS number 923195-76-0, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

The molecular formula of this compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of 348.4 g/mol. The compound's structure includes a thiazole ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₃S
Molecular Weight348.4 g/mol
CAS Number923195-76-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole rings. For instance, thiazole derivatives have been shown to exhibit significant antibacterial and antifungal activities. The specific compound has not been extensively studied in isolation; however, its structural analogs demonstrate promising results against various pathogens.

Anticancer Activity

Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. A study focusing on similar thiazole derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. While specific data on this compound is limited, the structural similarities suggest potential anticancer properties.

Case Studies

  • Study on Thiazole Derivatives : A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of thiazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds with similar structural features to this compound showed IC50 values in the micromolar range against breast and lung cancer cell lines .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several thiazole derivatives, revealing that compounds with p-tolyl substituents exhibited enhanced activity against Gram-positive bacteria . This suggests that this compound may possess similar properties.

The biological activity of thiazole derivatives is often attributed to their ability to interact with biological macromolecules. For instance:

  • Enzyme Inhibition : Many thiazoles act as enzyme inhibitors by binding to active sites or allosteric sites, thereby disrupting metabolic pathways crucial for pathogen survival.
  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic or extrinsic pathways.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11-3-5-12(6-4-11)18-15(22)20-16-19-13(10-24-16)9-14(21)17-7-8-23-2/h3-6,10H,7-9H2,1-2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBPWSIVWHARSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.